1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate
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Overview
Description
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of such complex indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-carboxylic acid, 5-[2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]propoxy]-2-methyl-1-(4-methylphenyl)-, ethyl ester
- Indole-3-carboxylic acid, 1-(2-bromoethyl)-5-hydroxy-2-methyl-, ethyl ester
Uniqueness
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68360-93-0 |
---|---|
Molecular Formula |
C37H55N3O19 |
Molecular Weight |
845.8 g/mol |
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[2-[3-[2-(diethylazaniumyl)ethoxycarbonyl]-1,2-dimethylindol-5-yl]oxyacetyl]oxyethyl-diethylazanium |
InChI |
InChI=1S/C25H39N3O5.2C6H8O7/c1-7-27(8-2)13-15-31-23(29)18-33-20-11-12-22-21(17-20)24(19(5)26(22)6)25(30)32-16-14-28(9-3)10-4;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h11-12,17H,7-10,13-16,18H2,1-6H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
KZLYEDSQPLUVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC[NH+](CC)CC)C)C.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Origin of Product |
United States |
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